molecular formula C12H17BO2 B14631612 1,3,2-Benzodioxaborole, 2-hexyl- CAS No. 56554-22-4

1,3,2-Benzodioxaborole, 2-hexyl-

Cat. No.: B14631612
CAS No.: 56554-22-4
M. Wt: 204.08 g/mol
InChI Key: LGMGRSBSHZFYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Benzodioxaborole, 2-hexyl- is an organoboron compound with the molecular formula C12H17BO2. This compound is part of the benzodioxaborole family, which is characterized by a boron atom integrated into a dioxaborole ring structure.

Preparation Methods

The synthesis of 1,3,2-Benzodioxaborole, 2-hexyl- typically involves the reaction of catecholborane with 1-hexyne. The process is carried out in a three-necked, round-bottomed flask equipped with a magnetic stirring bar, thermometer, rubber septum, addition funnel, and reflux condenser. The reaction is maintained at 60–70°C by intermittent cooling in an ice–water bath. After the reaction mixture cools to room temperature, it is stirred for an additional 2 hours at 60°C. The product is then distilled under reduced pressure to yield a clear, colorless liquid .

Chemical Reactions Analysis

1,3,2-Benzodioxaborole, 2-hexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sodium hydroxide.

    Reduction: It can be reduced using common reducing agents such as sodium borohydride.

    Substitution: The hexyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, sodium borohydride, and various halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,2-Benzodioxaborole, 2-hexyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,2-Benzodioxaborole, 2-hexyl- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other nucleophiles, which can modulate biological pathways and chemical reactions. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

1,3,2-Benzodioxaborole, 2-hexyl- can be compared with other similar compounds such as catecholborane and pinacolborane. These compounds share a similar boron-containing ring structure but differ in their substituents and reactivity. Catecholborane, for example, is less reactive in hydroborations compared to 1,3,2-Benzodioxaborole, 2-hexyl-, making it more suitable for specific synthetic applications .

Similar Compounds

Properties

CAS No.

56554-22-4

Molecular Formula

C12H17BO2

Molecular Weight

204.08 g/mol

IUPAC Name

2-hexyl-1,3,2-benzodioxaborole

InChI

InChI=1S/C12H17BO2/c1-2-3-4-7-10-13-14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,2-4,7,10H2,1H3

InChI Key

LGMGRSBSHZFYNP-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.